molecular formula C12H9FO2S B1265653 1-Fluoro-4-(phenylsulphonyl)benzene CAS No. 312-31-2

1-Fluoro-4-(phenylsulphonyl)benzene

Cat. No.: B1265653
CAS No.: 312-31-2
M. Wt: 236.26 g/mol
InChI Key: MONGUDQJUIVFPI-UHFFFAOYSA-N
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Description

1-Fluoro-4-(phenylsulphonyl)benzene is an organic compound with the molecular formula C₁₂H₉FO₂S and a molecular weight of 236.262 g/mol . It is characterized by the presence of a fluorine atom and a phenylsulfonyl group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

The synthesis of 1-Fluoro-4-(phenylsulphonyl)benzene typically involves the reaction of fluorobenzene with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(phenylsulphonyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(phenylsulphonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(phenylsulphonyl)benzene involves its interaction with various molecular targets. The fluorine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Fluoro-4-(phenylsulphonyl)benzene can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their reactivity and applications. The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONGUDQJUIVFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185127
Record name 1-Fluoro-4-(phenylsulphonyl)benzene
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-31-2
Record name 1-Fluoro-4-(phenylsulfonyl)benzene
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Record name 1-Fluoro-4-(phenylsulfonyl)benzene
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Record name 1-Fluoro-4-(phenylsulphonyl)benzene
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Record name 1-fluoro-4-(phenylsulphonyl)benzene
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Record name 1-Fluoro-4-(phenylsulfonyl)benzene
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Synthesis routes and methods

Procedure details

To a mixture of 1-fluoro-4-iodobenzene (448 mg, 2.00 mmol) and sodium benzenesulfinate (755 mg, 1.50 mmol) in DMF (5 mL) under a nitrogen atmosphere was added copper (I) trifluoromethanesulfonate benzene complex (443 mg, 2.70 mmol). The reaction was stirred at 65° C. overnight, diluted with ethyl acetate then washed with water and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo to give the crude material which was purified by flash column chromatography (85:15 to 80:20 hexanes/ethyl acetate) to give 1-fluoro-4-(phenylsulfonyl)-benzene (103 mg, 22%) as a white solid: 1H NMR (CDCl3, 300 MHz) δ 7.99-7.92 (m, 4H), 7.58-7.49 (m, 3H), 7.18 (t, J=8.4 Hz, 1H), 7.21-7.15 (m, 1H).
Quantity
448 mg
Type
reactant
Reaction Step One
Name
sodium benzenesulfinate
Quantity
755 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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